Z-DL-Leu-OH

Description

The exact mass of the compound 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

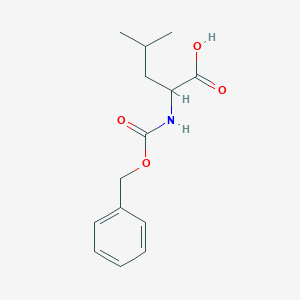

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289266 | |

| Record name | Z-DL-Leu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5, 2018-66-8, 3588-60-1 | |

| Record name | NSC523826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2018-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-Leu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Applications of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH)

Abstract

N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH) is a synthetic amino acid derivative that holds a unique position in biochemical research. As a racemic mixture, its direct application in stereospecific peptide synthesis is limited, a fact that often raises questions among researchers. This technical guide provides an in-depth exploration of the primary and nuanced applications of this compound. We will dissect the role of the benzyloxycarbonyl (Z) protecting group, clarify the strategic implications of using a racemic mixture, and detail its function as a precursor for chiral building blocks. Furthermore, we will explore its utility in the context of enzyme inhibitor screening and in specialized synthetic applications where stereochemistry is not a primary concern. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the selection and application of this specific reagent in a laboratory setting.

Foundational Principles: Understanding the this compound Molecule

This compound is the amino acid leucine in which the nitrogen of the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

| Property | Value |

| IUPAC Name | 2-(benzyloxycarbonylamino)-4-methylpentanoic acid |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white solid |

| Synonyms | N-Cbz-DL-leucine, Z-DL-Leucine |

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group is one of the classical and most venerable amine-protecting groups in organic synthesis, particularly in peptide chemistry.[1] Its selection is based on two key characteristics:

-

Inertness: It renders the alpha-amino group nucleophilically inert, preventing it from participating in unwanted side reactions, most notably self-condensation, during the activation of the carboxyl group for peptide bond formation.[2][3]

-

Controlled Removal (Deprotection): The Z-group is stable to a range of chemical conditions but can be removed reliably under specific, non-hydrolytic conditions that typically do not affect the sensitive peptide bonds. The most common method for its removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[1]

The Racemic Dilemma: Why Use a DL-Mixture?

In modern biochemistry and drug development, stereochemical purity is paramount. The vast majority of biological targets, such as enzymes and receptors, are chiral and will interact differently with D- and L-enantiomers. Synthesizing a peptide with a racemic amino acid would result in a mixture of diastereomers, complicating purification, characterization, and interpretation of biological activity. This begs the question: what is the utility of this compound?

The answer lies in three primary, context-dependent applications:

-

As a Cost-Effective Precursor for Chiral Resolution: It is often more economical to synthesize the racemic DL-leucine, protect it to form this compound, and then separate the enantiomers.[4] This process, known as resolution, is a cornerstone of industrial and laboratory-scale chiral synthesis.

-

In Non-Stereospecific Applications: For the synthesis of molecules where the leucine sidechain is desired but the chirality at the alpha-carbon is irrelevant or is eliminated in a subsequent step, using the less expensive racemic starting material is a logical choice.

-

As a Tool in Discovery Screening: In the initial stages of drug discovery, racemic mixtures can be used in high-throughput screening to identify "hits". If this compound shows activity as an inhibitor of a target enzyme, for instance, this justifies the subsequent, more resource-intensive synthesis and testing of the individual Z-L-Leu-OH and Z-D-Leu-OH enantiomers to identify the active stereoisomer.[5]

Core Application I: this compound as a Precursor for Chiral Resolution

The most common industrial and academic application of this compound is as a stable, easily handled intermediate for the separation of D- and L-leucine derivatives. Enzymatic resolution is a powerful technique for this purpose.

Scientific Rationale: Enzymatic Resolution

This method leverages the high stereospecificity of certain enzymes, such as Acylase I from Aspergillus oryzae. While this compound itself isn't the direct substrate, a common strategy involves first acetylating DL-leucine to N-acetyl-DL-leucine, resolving this mixture, and then protecting the desired enantiomer with the Z-group if needed. A more direct enzymatic approach can be used with other enzyme classes. The principle remains the same: the enzyme selectively acts on one enantiomer, allowing for separation. For instance, an amidase could selectively hydrolyze the amide of one enantiomer in a derivative, or an oxidase could selectively degrade one enantiomer, leaving the other behind.[6]

Field-Proven Protocol: Enzymatic Resolution of N-Acyl-DL-Leucine

This protocol describes a classic resolution using acylase, which acts on N-acetyl derivatives. The principle is directly translatable to other enzymatic systems.

Objective: To separate L-Leucine from a racemic N-acetyl-DL-leucine mixture.

Materials:

-

N-acetyl-DL-leucine

-

Acylase I (Aspergillus oryzae)

-

Lithium Hydroxide (LiOH) or other suitable base

-

Glacial Acetic Acid

-

Diethyl Ether

-

Deionized Water

-

pH meter, Stir plate, Separation funnel

Methodology:

-

Substrate Preparation: Dissolve N-acetyl-DL-leucine in a volume of deionized water. Adjust the pH to 7.0 using a solution of LiOH. The final concentration should be around 0.2 M.

-

Enzyme Addition: Add Acylase I to the solution. The enzyme-to-substrate ratio is critical and typically ranges from 1:100 to 1:1000 by weight. Consult the enzyme's technical datasheet for optimal activity units.

-

Incubation: Incubate the mixture at 37 °C with gentle stirring for 24 hours. The acylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding free L-leucine, while leaving the N-acetyl-D-leucine unreacted.

-

Reaction Quench: Stop the reaction by adding a small amount of glacial acetic acid to lower the pH to ~5. This denatures and precipitates the enzyme.

-

Enzyme Removal: Chill the solution on ice for 30 minutes, then centrifuge or filter to remove the precipitated enzyme.

-

Separation of Products:

-

The supernatant now contains L-leucine and N-acetyl-D-leucine.

-

Concentrate the solution by rotary evaporation.

-

L-leucine has low solubility in ethanol/water mixtures compared to N-acetyl-D-leucine. Add ethanol to precipitate the L-leucine, which can be collected by filtration.

-

The remaining filtrate contains N-acetyl-D-leucine. Acidify the filtrate to pH ~2 with HCl and extract with diethyl ether. The N-acetyl-D-leucine will move into the organic phase, which can be dried and evaporated to recover the product.

-

-

Final Processing: The recovered L-leucine and N-acetyl-D-leucine can then be used. The N-acetyl-D-leucine can be hydrolyzed to D-leucine by acid hydrolysis. Either pure enantiomer can then be protected with a Z-group to yield Z-L-Leu-OH or Z-D-Leu-OH for peptide synthesis.

Core Application II: this compound in Enzyme Inhibitor Screening

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[7] Their activity is implicated in various physiological and pathological processes, making them attractive drug targets.[5] Small molecules that can bind to the active site of these enzymes can act as inhibitors.

Scientific Rationale: A Probe for Active Site Binding

This compound serves as an interesting candidate for initial inhibitor screening for several reasons:

-

Leucine Sidechain: The isobutyl sidechain mimics the natural substrate, promoting binding to the S1 pocket of the enzyme, which is adapted to accommodate this bulky, hydrophobic group.

-

N-terminal Block: The Z-group prevents the molecule from being a substrate for cleavage. Instead of being hydrolyzed, it can act as a competitive inhibitor by occupying the active site.

-

Racemic Advantage in Screening: Testing the DL-mixture is a rapid and cost-effective way to determine if either enantiomer has an affinity for the target. A positive result (inhibition) from the racemic mixture provides the rationale for follow-up studies with the pure D and L forms to determine stereospecificity and identify the more potent inhibitor.

Field-Proven Protocol: Leucine Aminopeptidase (LAP) Inhibition Assay

Objective: To determine if this compound inhibits the activity of a commercially available Leucine Aminopeptidase.

Materials:

-

Leucine Aminopeptidase (e.g., from porcine kidney)

-

Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA)

-

This compound (test inhibitor)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of L-Leu-pNA in DMSO (e.g., 100 mM).

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a serial dilution in DMSO to test a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).

-

Prepare the working enzyme solution by diluting the commercial LAP stock in Tris-HCl buffer to a concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes.

-

Prepare the working substrate solution by diluting the L-Leu-pNA stock in Tris-HCl buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 180 µL Tris-HCl buffer, 10 µL of this compound dilution, 10 µL of enzyme solution.

-

Control Wells (No Inhibitor): 180 µL Tris-HCl buffer, 10 µL of DMSO, 10 µL of enzyme solution.

-

Blank Wells (No Enzyme): 190 µL Tris-HCl buffer, 10 µL of DMSO.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25 °C or 37 °C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the working substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes. The cleavage of the p-nitroanilide group by the enzyme releases p-nitroaniline, a yellow product that absorbs light at this wavelength.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot % Inhibition vs. log[Inhibitor Concentration] to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion and Future Perspectives

While N-benzyloxycarbonyl-DL-leucine may initially appear to be a reagent of limited utility due to its racemic nature, a deeper understanding reveals its strategic value in specific biochemical contexts. It serves as a practical and economical starting point for the synthesis of chirally pure Z-L-Leu-OH and Z-D-Leu-OH, which are indispensable building blocks for peptide synthesis. Furthermore, its application as a screening compound in the discovery of enzyme inhibitors highlights a pragmatic approach in early-stage drug development, allowing for rapid assessment of molecular scaffold viability before committing to more complex chiral syntheses. The informed researcher will recognize this compound not as a compromise, but as a versatile tool to be deployed judiciously where its specific properties offer a distinct advantage in efficiency and cost. Future applications may see similar racemic N-protected amino acids used in the development of materials or as components in complex racemic libraries designed to probe biological systems where stereospecificity is initially unknown.

References

- Smolecule. (n.d.). Buy Z-Gly-D-leu-OH | 57818-73-2.

- Google Patents. (n.d.). CN103709054A - Preparation method of DL-leucine.

- Ohshima, T., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups.

- Jana, A., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.[10]

- PubChem. (n.d.). DL-leucine.

- MedChemExpress. (n.d.). Z-Leu-OH.DCHA | Amino Acid Derivative.

- Cloos, P. A., & Christgau, S. (2002). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease.

- Drag, M., & Salvesen, G. S. (2008). Leucine aminopeptidase as a target for inhibitor design. Protein & Peptide Letters.[7]

- Shi, L., et al. (2025).

- Wiley-VCH. (n.d.). Synthesis of Peptides.

- Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids.[14]

- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.

- Rogers, J. R., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology.[16]

- Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester, 95%.

- Patel, S., et al. (2017). Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry.[18]

- Tanner, M. E. (2002). Amino Acid Racemases: Functions and Mechanisms. Accounts of Chemical Research.[19]

- Wiley-VCH. (n.d.). Protection Reactions.

- Luo, W., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.[20]

- Meierhenrich, U. J., et al. (2021).

- Stanciauskas, R., et al. (2019). In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. Molecules.[5]

- Church, S. E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.[22][23][24]

- Patel, S., et al. (2022). Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.[25]

- Benchchem. (n.d.). An In-depth Technical Guide on the Historical Use of Racemic Amino Acids in Research.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Science.gov. (n.d.). racemic amino acids: Topics.

- ResearchGate. (n.d.). Synthesis of Diketopiperazines Containing Prolinyl Unit.

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.

- Philipps-Universität Marburg. (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Portland State University. (n.d.). Amino Acids, Peptides, and Proteins.

- CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.

- MedChemExpress. (n.d.). N-Benzoyl-L-leucine | Amino Acid Derivative.

- Pharmaffiliates. (n.d.). N-Cbz-L-leucine.

- Sigma-Aldrich. (n.d.). N-benzyloxycarbonyl-l-proline.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Leucine aminopeptidase as a target for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH). This compound serves as a crucial building block in peptide synthesis and the development of novel therapeutics. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This guide offers a detailed synthesis protocol, in-depth characterization methodologies, and the underlying scientific principles.

Introduction: The Significance of this compound

N-benzyloxycarbonyl-DL-leucine is a derivative of the essential amino acid DL-leucine, where the amino group is protected by a benzyloxycarbonyl group. Leucine, a branched-chain amino acid, is a fundamental component of proteins and plays a vital role in various biological processes. The introduction of the Z-group allows for the selective formation of peptide bonds at the carboxyl terminus without undesired side reactions at the amino terminus. The use of the racemic DL-leucine form can be advantageous in specific applications, including the synthesis of peptide libraries and the development of peptidomimetics with altered enzymatic stability.

Synthesis of this compound: The Schotten-Baumann Reaction

The protection of the amino group of DL-leucine is efficiently achieved through the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base, typically in a biphasic aqueous-organic system[1][2][3]. In the synthesis of this compound, DL-leucine is reacted with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under alkaline conditions.

Reaction Mechanism and Rationale

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound proceeds via a nucleophilic acyl substitution. The deprotonated amino group of DL-leucine, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride leaving group, resulting in the formation of the N-protected amino acid. The base, typically sodium hydroxide or sodium carbonate, serves two critical purposes: it deprotonates the amino group to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion[1][2][3]. The biphasic nature of the reaction sequesters the water-sensitive benzyl chloroformate in the organic phase while the deprotonated amino acid resides in the aqueous phase, with the reaction occurring at the interface.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

DL-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or another suitable organic solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of DL-Leucine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-Leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture. A white precipitate may form during the addition.

-

Reaction: Allow the reaction to proceed with stirring in the ice bath for one hour, followed by stirring at room temperature for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of this compound should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether, to obtain a pure, crystalline solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.

Physical Properties

The physical properties of the starting material and the final product are summarized in the table below.

| Property | DL-Leucine | This compound |

| Molecular Formula | C₆H₁₃NO₂ | C₁₄H₁₉NO₄ |

| Molecular Weight | 131.17 g/mol [4] | 265.31 g/mol [5] |

| Appearance | White crystalline powder | White to almost white powder or crystals[5] |

| Melting Point | 293-295 °C (decomposes)[6] | 51.0-55.0 °C[5] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the synthesized molecule.

Diagram of the Chemical Structure of this compound

Caption: Structure of N-Benzyloxycarbonyl-DL-Leucine (this compound).

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) for this compound are:

-

~0.9 ppm (doublet, 6H): The two diastereotopic methyl groups (Cδ) of the isobutyl side chain.

-

~1.5-1.7 ppm (multiplet, 3H): The Cβ and Cγ protons of the leucine side chain.

-

~4.3 ppm (multiplet, 1H): The α-proton (Cα-H) of the leucine backbone.

-

~5.1 ppm (singlet, 2H): The benzylic protons (-CH₂-) of the Z-group.

-

~7.3-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl ring of the Z-group.

-

~9.0-11.0 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). The chemical shift of this proton is highly dependent on the solvent and concentration.

-

A broad singlet for the NH proton will also be present, with its chemical shift being solvent and temperature-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) for this compound are:

-

~21-23 ppm: The two methyl carbons (Cδ) of the isobutyl side chain.

-

~25 ppm: The Cγ carbon of the leucine side chain.

-

~41 ppm: The Cβ carbon of the leucine side chain.

-

~53 ppm: The Cα carbon of the leucine backbone.

-

~67 ppm: The benzylic carbon (-CH₂-) of the Z-group.

-

~127-129 ppm: The carbons of the phenyl ring.

-

~136 ppm: The quaternary carbon of the phenyl ring attached to the benzylic group.

-

~156 ppm: The carbonyl carbon of the carbamate group (Z-group).

-

~176 ppm: The carbonyl carbon of the carboxylic acid group.

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) for this compound include:

-

~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~3300-3400 cm⁻¹: N-H stretching of the carbamate.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching.

-

~1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate (urethane).

-

~1500-1600 cm⁻¹: Aromatic C=C stretching.

-

~1200-1300 cm⁻¹: C-N stretching.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 266.13. Common fragments would correspond to the loss of the benzyl group or the entire benzyloxycarbonyl group.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Schotten-Baumann reaction. The detailed protocol and comprehensive characterization data provide researchers with the necessary information to produce and verify this important N-protected amino acid. The successful synthesis and purification of this compound are crucial first steps in its application as a versatile building block in the fields of peptide synthesis, medicinal chemistry, and drug development.

References

Sources

- 1. Leucine [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DL-leucine | C6H13NO2 | CID 857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Carbobenzoxy-DL-leucine | 3588-60-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN103709054A - Preparation method of DL-leucine - Google Patents [patents.google.com]

Z-DL-Leu-OH: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of N-Benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH), a foundational reagent in peptide chemistry and stereoselective synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the scientific principles underpinning its utility.

Core Compound Identification and Properties

This compound is a racemic mixture of the N-benzyloxycarbonyl (Z or Cbz) protected forms of D- and L-leucine. The Z-group is a crucial amine protecting group in peptide synthesis, renowned for its stability under various coupling conditions and its selective removal via catalytic hydrogenolysis.[1] The presence of both enantiomers makes this compound a key starting material for enzymatic resolution studies and the synthesis of peptides containing either D- or L-leucine residues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3588-60-1 | |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.30 g/mol | |

| Synonyms | N-Benzyloxycarbonyl-DL-leucine, N-Cbz-DL-leucine | N/A |

| Appearance | Typically an oil or low-melting solid |

Synthesis of this compound: The Schotten-Baumann Reaction

The standard method for the N-protection of amino acids, including the synthesis of this compound, is the Schotten-Baumann reaction.[2][3][4] This robust and widely used protocol involves the acylation of the amino acid's amino group with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl or Z-Cl) under aqueous alkaline conditions.

The causality behind this choice of reaction conditions is twofold: the aqueous base (typically sodium hydroxide or sodium carbonate) serves to deprotonate the amino group, rendering it nucleophilic, and simultaneously neutralizes the hydrochloric acid byproduct generated during the reaction.[3][4] The reaction is often performed in a two-phase system (e.g., an organic solvent and water) to facilitate the separation of the product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the N-protection of DL-leucine.

Materials:

-

DL-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Distilled water

-

Ice bath

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

pH indicator paper

Procedure:

-

Dissolution of DL-Leucine: In a flask, dissolve DL-leucine in a 1M solution of sodium hydroxide in water. The amount of NaOH should be slightly more than two molar equivalents relative to the DL-leucine to ensure the amino acid is fully deprotonated and to neutralize the HCl byproduct. Cool the solution in an ice bath to 0-5 °C with stirring.

-

Acylation: While maintaining the low temperature and vigorous stirring, add benzyl chloroformate dropwise. It is crucial to add the benzyl chloroformate and a 2M NaOH solution concurrently in separate streams to maintain a pH of approximately 9-10. This prevents the hydrolysis of the benzyl chloroformate and minimizes side reactions.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for another 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a hydrolysis byproduct).

-

Acidification and Product Isolation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. This compound, being less soluble in acidic water, will precipitate out as an oil or a solid.

-

Final Extraction and Drying: Extract the product from the acidified aqueous layer with ethyl acetate or another suitable organic solvent. Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Application in Dipeptide Synthesis

Z-protected amino acids are fundamental building blocks in solution-phase peptide synthesis.[5] The Z-group prevents the amino terminus from participating in the coupling reaction, thus ensuring the formation of the desired peptide bond.[6]

Experimental Protocol: Synthesis of a Dipeptide (e.g., Z-DL-Leu-Gly-OMe)

This protocol illustrates the use of this compound in the synthesis of a dipeptide, coupling it with the methyl ester of glycine.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Ethyl acetate

-

1N Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

Reactant Dissolution: Dissolve this compound and HOBt (1 equivalent) in DMF. In a separate flask, suspend glycine methyl ester hydrochloride in DMF and add triethylamine (1 equivalent) to neutralize the hydrochloride and free the amine.

-

Activation: Cool the this compound solution in an ice bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated. Allow the activation to proceed for 30 minutes.

-

Coupling: Add the neutralized glycine methyl ester solution to the activated this compound solution. Allow the reaction to stir overnight, gradually warming to room temperature.[7]

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Evaporate the solvent from the filtrate.

-

Extraction and Purification: Dissolve the residue in ethyl acetate. Wash the solution sequentially with 1N HCl, water, 5% sodium bicarbonate solution, and finally with saturated sodium chloride solution.[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropyl ether.[7]

Enzymatic Resolution of this compound

A significant application of this compound is in the stereoselective synthesis of enantiomerically pure L- or D-leucine derivatives. This is often achieved through enzymatic kinetic resolution. Acylase I from porcine kidney or Aspergillus oryzae is highly specific for the hydrolysis of the N-acyl group of L-amino acids, leaving the N-acyl-D-amino acid untouched.[8][9]

The underlying principle of this self-validating system is the high enantioselectivity of the enzyme. The successful separation of the L-amino acid from the N-acyl-D-amino acid confirms the enzyme's specific activity.

Caption: Enzymatic kinetic resolution of this compound using Acylase I.

Conclusion

This compound is a versatile and indispensable reagent in the field of peptide chemistry and stereoselective synthesis. Its straightforward preparation via the Schotten-Baumann reaction and its utility as both a protected building block and a substrate for enzymatic resolution underscore its importance. A thorough understanding of the principles behind its synthesis and application, as detailed in this guide, is crucial for researchers aiming to develop novel therapeutics and other advanced biomolecules.

References

- PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.

- Lokey Lab Protocols. (2017). Schotten-Baumann Reaction.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.

- Wiley-VCH. (n.d.). Protection Reactions.

- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

- Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.

- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office.

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Synthesis of Peptides.

- Boosting Peptide Synthesis: The Role of Protected Amino Acids like Z-Leu-OH. (2025).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with precisely defined sequences is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This capacity, however, was not always within our grasp. Prior to the 1930s, attempts to link amino acids were fraught with challenges, often leading to uncontrolled polymerization and yielding complex, uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably altered with the seminal introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This pioneering innovation provided the first truly reliable method for the stepwise synthesis of peptides, thereby unlocking the door to the creation of novel therapeutics, invaluable research tools, and a more profound understanding of biological processes.[1][3]

The Primordial Challenge: Uncontrolled Polymerization

Before the groundbreaking work of Bergmann and Zervas, the principal impediment in peptide synthesis was the inherent bifunctional reactivity of amino acids.[3] Each amino acid possesses at least two reactive centers: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to facilitate its reaction with the amino group of another, the activated amino acid could just as readily react with another molecule of itself. This lack of control led to a random and unmanageable chain of amino acids, severely curtailing the synthesis of peptides with a specific, predetermined sequence.[3]

Bergmann and Zervas introduced the benzyloxycarbonyl group as a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid and couple it with the free amino group of another amino acid.[3] The success of the Cbz group is rooted in a combination of key characteristics:

-

Robust Stability: Cbz-protected amines exhibit stability across a wide range of reaction conditions, including basic and mildly acidic media, which allows for considerable flexibility in subsequent synthetic steps.[3][4]

-

Suppression of Racemization: The urethane-type protection afforded by the Cbz group significantly reduces the propensity for racemization of the chiral center during peptide coupling reactions, a critical factor in synthesizing biologically active peptides.[4]

-

Crystallinity: The introduction of the Cbz group often imparts a crystalline nature to the protected amino acid derivatives, facilitating their purification.[4][5]

-

Clean Cleavage: The group can be removed under specific conditions that do not affect the newly formed peptide bond, allowing for the stepwise elongation of the peptide chain.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the benzyloxycarbonyl protecting group, from its fundamental chemistry to its practical application and strategic place in modern synthetic methodologies.

The Chemistry of the Benzyloxycarbonyl (Cbz) Group: A Mechanistic Perspective

A deep understanding of the Cbz group's behavior begins with its chemical structure and the mechanisms governing its introduction and removal. This knowledge is paramount for its effective deployment in synthesis, allowing for the prediction of reactivity and the avoidance of unwanted side reactions.

Mechanism of Protection: N-Cbz Bond Formation

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under what are known as Schotten-Baumann conditions.[1] This involves performing the reaction in a biphasic system or in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion.

Causality Behind Experimental Choices:

-

Base Selection: An inorganic base like sodium carbonate or sodium bicarbonate is often used in an aqueous medium.[3] The choice of base and careful control of pH (typically between 8 and 10) are critical.[5] A pH that is too high can lead to the racemization of the amino acid, while a pH that is too low can cause the decomposition of benzyl chloroformate.[5]

-

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions.[3]

-

Alternative Reagents: Besides Cbz-Cl, other activated reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, which may offer advantages in specific contexts, such as in anhydrous conditions.[1]

Mechanisms of Deprotection: N-Cbz Bond Cleavage

The strategic removal of the Cbz group is the cornerstone of its utility. The choice of deprotection method is dictated by the presence of other functional groups within the molecule.

This is the most common and mildest method for Cbz deprotection.[2][5] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

The reaction proceeds via the hydrogenolysis of the benzylic C-O bond. The catalyst facilitates the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond, ultimately releasing toluene, carbon dioxide, and the free amine.

Field-Proven Insights:

-

Catalyst Choice: 10% Pd/C is the workhorse catalyst. The catalyst loading is typically 5-10 mol%.[3]

-

Solvent: Protic solvents like methanol, ethanol, or ethyl acetate are commonly used.

-

Limitations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing amino acids (e.g., methionine, cysteine), which can poison the catalyst.[6]

-

Catalytic Transfer Hydrogenation (CTH): As an alternative to using hydrogen gas, a hydrogen donor like ammonium formate, cyclohexadiene, or triethylsilane can be used.[7][8] This can be advantageous for safety and convenience.

When catalytic hydrogenolysis is not a viable option, strong acidic conditions can be employed to cleave the Cbz group. A common reagent system is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[4][9]

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type displacement), leading to the formation of benzyl bromide and an unstable carbamic acid, which rapidly decarboxylates.

Expert Commentary:

-

Harsh Conditions: This method is significantly harsher than hydrogenolysis and can lead to the cleavage of other acid-labile protecting groups (e.g., Boc, t-butyl esters).[4]

-

Selectivity: While harsh, it is useful for substrates containing reducible groups that are incompatible with hydrogenolysis. The deprotection rate increases with higher concentrations of HBr.[5]

-

Lewis Acids: More recently, Lewis acid systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been developed as a milder alternative for acid-mediated Cbz removal, offering good functional group tolerance.[5][8][10]

The Cbz Group in Practice: A Guide for the Synthetic Chemist

The true value of a protecting group is demonstrated in its application. The Cbz group was instrumental in the development of solution-phase peptide synthesis and still finds a niche role in modern solid-phase strategies.

Solution-Phase Peptide Synthesis (SPPS)

For decades, the Cbz group, in conjunction with benzyl esters for C-terminal protection, was the cornerstone of solution-phase peptide synthesis. The general workflow involves the protection of one amino acid, activation of its carboxyl group, coupling with a C-terminally protected amino acid, and then selective deprotection of the N-terminus to allow for the next coupling cycle.

Orthogonality in Modern Synthesis

In the context of multi-step synthesis, orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them.[11] This is achieved by using protecting groups that are cleaved under distinct and non-interfering conditions.[11] The Cbz group's unique deprotection via hydrogenolysis makes it orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][11]

This orthogonality is crucial in complex syntheses, such as the construction of branched or cyclic peptides, where selective deprotection of a specific site is required. While Cbz is not commonly used for temporary Nα-protection in modern solid-phase peptide synthesis (SPPS), it remains a valuable tool for the "permanent" protection of side chains, particularly for lysine or ornithine.[12][13]

Data Presentation: A Comparative Overview

To aid in strategic decision-making, the properties of the Cbz group are best understood in comparison to the other workhorses of peptide synthesis, Boc and Fmoc.

| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Byproducts |

| Cbz (Z) | Benzyl-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Toluene, CO₂ |

| Boc | tert-Butyl-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Moderate to Strong Acid (e.g., TFA) | Isobutylene, CO₂ |

| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Dibenzofulvene-piperidine adduct |

This table provides a summary of the key characteristics of the most common Nα-protecting groups in peptide synthesis.[1][2][4][11][14]

Detailed Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Cbz Protection of Glycine [3]

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the solution in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [3]

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the catalyst pad remains wet during filtration to prevent ignition.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process.[3]

Navigating Challenges: Troubleshooting and Advanced Insights

As with any chemical transformation, the use of the Cbz group is not without its potential pitfalls. A senior scientist's experience lies in anticipating and mitigating these challenges.

-

Catalyst Poisoning: Sulfur-containing compounds are notorious for deactivating (poisoning) palladium catalysts.[6] When synthesizing peptides containing cysteine or methionine, catalytic hydrogenolysis of a Cbz group is often sluggish or fails completely. In such cases, acidolytic cleavage (e.g., HBr/AcOH) or other deprotection methods must be considered.

-

Incomplete Deprotection: In some cases, particularly with sterically hindered substrates or due to poor catalyst activity, deprotection may be incomplete. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction stalls, filtering and adding fresh catalyst can sometimes drive it to completion.

-

Over-reduction: While the Cbz group is readily cleaved, other functional groups in the molecule might be susceptible to reduction. Aromatic rings, nitro groups, and nitriles can also be reduced under hydrogenation conditions. Careful evaluation of the substrate is necessary before choosing this deprotection method.

-

Premature Cleavage: Although generally stable, the Cbz group is not completely inert to strongly acidic conditions. When using an orthogonal strategy with the Boc group, repeated TFA deprotection cycles in SPPS can lead to some premature cleavage of a Cbz side-chain protecting group, though this is generally minimal. There is some debate on whether Cbz is stable to 95% TFA treatment during final cleavage from a resin.[15]

Strategic Choice of Cbz: The decision to use a Cbz group in a modern synthetic campaign is a strategic one. It is an excellent choice for:

-

Side-chain protection of lysine in an Fmoc-based SPPS strategy where final deprotection can be achieved by hydrogenolysis after cleavage from the resin.

-

Solution-phase synthesis of small peptide fragments.

-

Syntheses where the final deprotection needs to be exceptionally mild and neutral, and the peptide sequence is devoid of reducible functionalities.

Conclusion: The Enduring Legacy of the Cbz Group

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was more than just the development of a new reagent; it was a paradigm shift that transformed peptide synthesis from an art of approximation to a science of precision. It laid the conceptual groundwork for the principle of temporary protection, a strategy that now permeates all of multi-step organic synthesis.

While the advent of solid-phase methodologies and the development of the Boc and Fmoc groups have largely superseded Cbz for routine Nα-protection in SPPS, it has not been relegated to the annals of chemical history. Its unique cleavage conditions, robust stability, and the wealth of historical data supporting its use ensure that the Cbz group remains an indispensable tool in the arsenal of the modern synthetic chemist. For researchers and drug development professionals, a thorough understanding of its chemistry, applications, and limitations is not merely a lesson in history, but a practical necessity for the elegant and efficient construction of complex molecular architectures.

References

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][10][16]

- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][12]

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][1]

- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link][15]

- Master Organic Chemistry.

- Protheragen. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link][4]

- Master Organic Chemistry. Introduction to Peptide Synthesis. [Link][17]

- Wikipedia. Peptide synthesis. [Link][14]

- ACS Publications.

- ACS Publications.

- ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)

- Master Organic Chemistry. Amine Protection and Deprotection. [Link][19]

- ResearchGate.

- AAPPTec.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Z-DL-Leucine-OH in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

N-Benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH) is a cornerstone reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecular architectures. Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility across a diverse array of organic solvents is not merely academic; it is a critical determinant for reaction kinetics, purification efficiency, and the successful formulation of novel chemical entities. This guide provides a deep dive into the physicochemical principles governing the solubility of this compound, offers a practical framework for solubility determination, and presents available data to inform your experimental design.

Physicochemical Properties of this compound at a Glance

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.30 g/mol | |

| Appearance | White to off-white solid | Generic observation |

| pKa | ~3-4 (carboxylic acid) | Estimated based on similar structures |

| XLogP3 | 2.8 |

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of this compound is a tale of competing molecular forces, dictated by its three primary structural motifs: the nonpolar benzyloxycarbonyl (Z) group, the hydrophobic isobutyl side chain of leucine, and the polar carboxylic acid group.

-

The Benzyloxycarbonyl (Z) Group: This bulky, aromatic protecting group significantly increases the nonpolar character of the molecule compared to unprotected leucine. The phenyl ring contributes to van der Waals interactions and can engage in π-π stacking, favoring solubility in aromatic and less polar solvents.

-

The Isobutyl Side Chain: The leucine side chain is aliphatic and hydrophobic, further pushing the molecule's preference towards nonpolar environments.

-

The Carboxylic Acid Group: This is the primary polar, hydrophilic center of the molecule. It is capable of acting as both a hydrogen bond donor and acceptor. This group is crucial for solubility in polar solvents, particularly those that can participate in hydrogen bonding.

The interplay of these groups means that this compound is an amphiphilic molecule, possessing both significant nonpolar and polar characteristics. Its solubility in a given organic solvent is therefore a direct consequence of the solvent's ability to favorably interact with these distinct regions of the molecule.

A Mechanistic Approach to Solubility in Different Solvent Classes

The choice of solvent is paramount in controlling the dissolution of this compound. Organic solvents can be broadly categorized into three classes, each interacting with the solute in a distinct manner.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can therefore act as hydrogen bond donors.

-

Mechanism of Solvation: The primary driving force for the solubility of this compound in these solvents is the hydrogen bonding interaction between the solvent's hydroxyl group and the solute's carboxylic acid. The solvent can act as a hydrogen bond donor to the carbonyl oxygen and a hydrogen bond acceptor for the acidic proton of the carboxylic acid. The alkyl portion of the alcohol can also engage in weaker van der Waals interactions with the isobutyl and benzyloxycarbonyl groups.

-

Expected Solubility: Moderate. While strong hydrogen bonding with the carboxylic acid is favorable, the large nonpolar portion of this compound can be less readily accommodated by the hydrogen-bonded network of the alcohol, especially for larger alcohols where the nonpolar character of the solvent itself increases.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have a significant dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors.

-

Mechanism of Solvation: Solvation in these solvents is driven by strong dipole-dipole interactions. The partially negative oxygen atoms of DMSO and DMF, for instance, can act as potent hydrogen bond acceptors for the carboxylic acid proton of this compound. Furthermore, the relatively large and polarizable nature of these solvents allows for effective van der Waals and dipole-induced dipole interactions with the nonpolar Z-group and leucine side chain.

-

Expected Solubility: High. Solvents like DMSO and DMF are often excellent choices for dissolving N-protected amino acids due to their ability to effectively solvate both the polar and nonpolar regions of the molecule.

Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane)

These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

-

Mechanism of Solvation: Dissolution is primarily driven by van der Waals forces (London dispersion forces). The aromatic ring of toluene can interact favorably with the phenyl ring of the Z-group through π-π stacking. Chlorinated solvents like dichloromethane and chloroform can offer weak hydrogen bonding with the carbonyl oxygen.

-

Expected Solubility: Variable. Solubility is expected to be moderate in solvents like dichloromethane and chloroform that can accommodate the molecule's polarity to some extent. In highly nonpolar aliphatic solvents like hexane, solubility is likely to be very low, as these solvents cannot effectively solvate the polar carboxylic acid group.

Quantitative and Qualitative Solubility Data

Qualitative Solubility of a Related Compound: Z-L-Leu-OH DCHA Salt

The dicyclohexylammonium (DCHA) salt of the L-enantiomer is reported to be soluble in the following solvents. While the salt form will exhibit different solubility from the free acid, this provides a good indication of solvents that can effectively solvate the Z-leucine moiety.

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

DMSO

-

Acetone

Quantitative Solubility of Other N-Protected Leucine Derivatives

The following data for other N-protected leucine derivatives can serve as a useful proxy to estimate the potential solubility of this compound. Note that the different protecting groups (Acetyl, Boc) have their own influence on solubility.

| Compound | Solvent | Solubility (approx.) |

| N-Acetyl-D-Leucine | Ethanol | ~1 mg/mL |

| DMSO | ~30 mg/mL | |

| DMF | ~30 mg/mL | |

| Boc-Leu-Leu-OH | Ethanol | ~30 mg/mL |

| DMF | ~30 mg/mL | |

| DMSO | ~10 mg/mL |

Data sourced from supplier technical datasheets.

Based on these data points and the mechanistic principles discussed, a general trend of high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (alcohols) and some nonpolar solvents (dichloromethane), and low solubility in very nonpolar solvents (hexane) can be anticipated for this compound.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise solubility data for this compound in a specific solvent, the following equilibrium solubility (shake-flask) method is recommended. This protocol is considered the gold standard for its reliability and reproducibility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of solid this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (a wavelength of ~254 nm is typically suitable for the benzyloxycarbonyl group).

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Conclusion

The solubility of this compound is a complex interplay between its amphiphilic nature and the properties of the organic solvent. A mechanistic understanding of these interactions allows for rational solvent selection to optimize experimental outcomes. While specific quantitative data remains sparse, the information on related compounds and the robust experimental protocol provided in this guide empower researchers to make informed decisions and precisely determine the solubility of this compound in their systems of interest. This foundational knowledge is indispensable for leveraging the full potential of this versatile reagent in research and development.

References

- PubChem. Compound Summary for CID 7000099, N-Cbz-D-leucine.

- Buncel, E., & Wilson, H. (2012). Understanding the Role of the Solvent. Chemical Education: Towards Research-based Practice, 251-275. [Link]

- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Z-Protecting Group

Abstract

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes. This in-depth technical guide explores the discovery, history, and practical application of Z-protected amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.

The Historical Imperative: Overcoming Uncontrolled Polymerization

Prior to the seminal work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, led to a chaotic reaction environment. Activation of the carboxyl group of one amino acid for coupling with the amino group of another would invariably lead to self-condensation, producing a random polymer.[1] This lack of control rendered the synthesis of peptides with a specific, predetermined sequence virtually impossible.

The breakthrough came with the concept of a temporary, reversible protecting group for the amine functionality. This "mask" would render the amino group unreactive during the carboxyl group activation and coupling steps, and could then be cleanly removed to allow for the next amino acid to be added in the sequence.

The Dawn of a New Era: The Bergmann-Zervas Synthesis

In 1932, Max Bergmann and his postdoctoral associate Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the benzyloxycarbonyl (Cbz or Z) group.[2] The choice of this group was a stroke of genius. The Z-group could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions. The resulting N-protected amino acid was stable to the conditions required for peptide bond formation. Crucially, the Z-group could be removed under mild conditions by catalytic hydrogenation, which did not affect the newly formed peptide bond.[3] This discovery was truly "epoch-making" and is widely considered to have laid the foundation for the field of synthetic peptide chemistry.[4] The Z-group is often abbreviated in honor of Zervas.[5]

The Bergmann-Zervas method for peptide synthesis using the Z-group for N-terminal protection was the dominant strategy for the next two decades, enabling the synthesis of numerous biologically active peptides and paving the way for later innovations such as solid-phase peptide synthesis.

The Chemistry of the Z-Group: A Tale of Protection and Deprotection

The utility of the Z-group lies in its unique chemical properties, which allow for its selective introduction and removal.

Protection of the Amino Group

The Z-group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in an aqueous alkaline solution, a variation of the Schotten-Baumann reaction.[5][6] The base, typically sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.

Caption: The reaction mechanism for the protection of an amino acid with the benzyloxycarbonyl (Z) group.

Deprotection of the Amino Group

The selective removal of the Z-group is the key to its success in stepwise peptide synthesis. There are two primary methods for Z-group deprotection:

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. The Z-protected amino acid or peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure and yields the deprotected amine, toluene, and carbon dioxide, all of which are easily removed.[5]

Caption: The deprotection of a Z-protected peptide via catalytic hydrogenolysis.

-

Acidolysis: The Z-group can also be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), although the conditions are harsher than for hydrogenolysis. This method is useful when the peptide contains other functional groups that are sensitive to catalytic hydrogenation.

Orthogonality: The Z-Group in Modern Peptide Synthesis

In the context of protecting group strategies, "orthogonality" refers to the ability to remove one protecting group in the presence of others without affecting them. The Z-group exhibits a degree of orthogonality with the two most common Nα-protecting groups used in modern solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

-

Z and Boc: The Z-group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group. This allows for the use of Z-protection for the side chains of amino acids like lysine in Boc-based SPPS.[7]

-

Z and Fmoc: The Z-group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.

This orthogonality makes the Z-group a valuable tool in complex synthetic strategies, particularly in solution-phase synthesis and for the protection of side-chain functionalities.[7]

Data Presentation: Yields for Z-Protection of Common Amino Acids

The following table provides representative yields for the synthesis of Z-protected amino acids. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification method.

| Amino Acid | Molecular Formula of Z-derivative | Typical Yield (%) | Reference |

| Glycine | C₁₀H₁₁NO₄ | 64-65 | [8] |

| L-Alanine | C₁₁H₁₃NO₄ | ~98 | [9] |

| L-Valine | C₁₃H₁₇NO₄ | 137.9 (in a specific optimized procedure) | [10] |

| L-Leucine | C₁₄H₁₉NO₄ | Not specified in the provided search results |

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection of an amino acid with the Z-group and its subsequent deprotection.

Protocol for the Synthesis of Z-Glycine

Materials:

-

Glycine

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolution: Dissolve glycine (0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) in a flask and cool the solution in an ice bath.[11]

-

Addition of Reagents: Simultaneously add benzyl chloroformate (1.2 eq) and 4 M aqueous sodium hydroxide (25 mL) dropwise to the cooled glycine solution over 30 minutes, maintaining the temperature at 0°C.[11]

-

Reaction: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.[11]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other impurities. The Z-protected glycine will remain in the aqueous phase.[11]

-

Acidification: Carefully acidify the aqueous layer to pH 1 with hydrochloric acid while cooling in an ice bath. The Z-glycine will precipitate as a white solid.[11]

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of n-propanol and water (e.g., 70:30 v/v).[12] The amino acid and the Z-protected product can be visualized using a ninhydrin stain (the starting amino acid will be positive, while the protected product will be negative) or by UV light (the Z-group is UV active).[12]

Protocol for the Deprotection of a Z-Protected Amino Acid via Catalytic Hydrogenolysis

Materials:

-

Z-protected amino acid or peptide

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material (UV active) and the appearance of the product (ninhydrin positive) indicates the reaction is complete.

-